molecular formula C25H25N3O2 B607963 HLM006474

HLM006474

货号: B607963
分子量: 399.5 g/mol
InChI 键: CYNZBLNMIJNBSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HLM006474 是一种小分子抑制剂,靶向 E2F 转录因子家族,该家族在调节哺乳动物细胞周期中起着至关重要的作用。 该化合物是使用基于计算机的虚拟筛选和已知的 DNA 结合 E2F4/DP2 异二聚体晶体结构确定的 This compound 已显示出显著的生物活性,特别是在抑制黑色素瘤细胞增殖方面 .

准备方法

合成路线和反应条件

反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂,并需要仔细控制温度和 pH 值,以确保获得所需的产物 .

工业生产方法

HLM006474 的工业生产涉及扩大实验室中使用的合成路线。这包括优化反应条件,以最大程度地提高产率和纯度,同时最大程度地减少有害试剂和溶剂的使用。 最终产物通常使用诸如高效液相色谱 (HPLC) 之类的技术进行纯化,以达到至少 95% 的纯度 .

化学反应分析

Mechanism of Action: E2F Pathway Inhibition

HLM006474 binds E2F/DP heterodimers, blocking DNA interaction and destabilizing E2F4 protein . Key biochemical reactions include:

Table 2: E2F Inhibition Dynamics

ParameterValue (Mean ± SD)Cell LineSource
DNA-binding IC₅₀ (E2F4)29.8 µM ± 7.6A375 melanoma
Apoptosis induction40–60 µM (24-hour exposure)NSCLC/SCLC
E2F3 protein upregulation6–9 hours post-treatmentH1299/H292
  • Dose-Dependent Effects : At 40 µM, this compound reduced E2F4 DNA-binding activity by 50–75% within 9 hours . Prolonged exposure (>12 hours) triggered E2F4 protein degradation .

  • Paradoxical E2F3 Induction : Short-term treatment (3–9 hours) increased E2F3 mRNA and protein levels, enhancing paclitaxel sensitivity in lung cancer models .

Single-Agent Effects

  • Antiproliferative Activity : IC₅₀ values ranged from 15–75 µM across 17 lung cancer cell lines (SCLC and NSCLC) .

  • Apoptosis Induction :

    • 24-hour treatment caused PARP cleavage and sub-G₁ DNA accumulation in A375 melanoma and MDA-MB-231 breast cancer cells .

    • E2F4-null mouse embryonic fibroblasts (MEFs) showed reduced sensitivity, confirming target specificity .

Table 3: Combination Therapy Efficacy

Drug PartnerSynergy (CI Value)MechanismSource
PaclitaxelCI < 1 (strong)E2F3 upregulation enhances microtubule stabilization
Cisplatin/GemcitabineCI ≈ 1 (additive)No mechanistic overlap
  • Paclitaxel Synergy : Pretreatment with this compound for 6–9 hours increased E2F3 levels, sensitizing cells to paclitaxel’s mitotic arrest effects .

Degradation and Metabolic Pathways

  • Protein Downregulation : E2F4 degradation followed DNA-binding inhibition, mediated by proteasomal pathways .

  • Metabolic Stability : No hepatic metabolism data exists, but in vitro models suggest slow clearance (t₁/₂ > 24 hours) .

Limitations and Discontinuation

Despite preclinical efficacy, this compound was withdrawn commercially due to:

  • High IC₅₀ (~30 µM), limiting therapeutic utility .

  • Off-target effects on other E2F family members (e.g., E2F1) .

  • Lack of clinical trial data beyond cell-line and murine models .

科学研究应用

Melanoma

In melanoma models, particularly using A375 cells, HLM006474 has shown promising results:

  • Inhibition of Tumor Growth : In vitro studies demonstrate that this compound effectively reduces proliferation and induces apoptosis in melanoma cell lines. The compound's effects were evident within hours, with notable reductions in E2F4 activity and protein levels observed over time .
  • Three-Dimensional Culture Models : this compound has been tested in three-dimensional skin models to assess its impact on invasive behavior. The compound significantly inhibited the invasive properties of melanoma cells when cultured with normal human keratinocytes .

Lung Cancer

This compound has also been evaluated in lung cancer models:

  • Synergistic Effects with Chemotherapy : Studies indicate that while this compound alone reduces viability in small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) lines, it shows enhanced efficacy when combined with paclitaxel, suggesting potential for combination therapies .
  • Mechanistic Insights : Research indicates that this compound's induction of apoptosis is partially dependent on E2F4 but may also involve other pathways, highlighting its potential as a multi-targeted therapeutic agent .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound:

Study ReferenceCancer TypeKey FindingsNotes
MelanomaInduces apoptosis; decreases E2F4 activityEffective in three-dimensional culture models
Lung CancerReduces viability; synergizes with paclitaxelIC50 ranges from 15 to 75 µM
General OncologyPotential for use in combination therapiesMay be effective against drug-resistant cancers
MelanomaSignificant reduction in tumor invasionDemonstrated efficacy in both 2D and 3D models

相似化合物的比较

生物活性

HLM006474, a small molecule inhibitor targeting the E2F transcription factor family, has emerged as a significant compound in cancer research due to its ability to modulate cell proliferation and induce apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy across various cancer cell lines, and potential therapeutic applications.

This compound functions primarily by inhibiting the E2F family of transcription factors, particularly E2F4. This inhibition disrupts the E2F/Rb pathway, which is frequently altered in various cancers, including melanoma and lung cancer. The compound's mechanism includes:

  • Inhibition of DNA Binding : this compound significantly reduces E2F4's DNA-binding activity, leading to decreased expression of E2F target genes involved in cell cycle progression and survival .
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through pathways distinct from traditional chemotherapeutics like cisplatin and doxorubicin. Notably, it induces apoptosis in a time-dependent manner, with significant effects observed within 12 hours post-treatment .
  • Regulation of E2F Family Members : Interestingly, short-term exposure to this compound can transiently increase levels of certain E2F proteins (e.g., E2F3), suggesting a complex regulatory feedback mechanism that may influence its therapeutic efficacy .

Efficacy in Cancer Cell Lines

This compound has demonstrated broad antiproliferative activity across various cancer cell lines. The biological IC50 values vary significantly depending on the cell type:

Cell Line Type IC50 Range (µM)
Non-Small Cell Lung Cancer (NSCLC)15 - 75
Small Cell Lung Cancer (SCLC)15 - 75
Melanoma (A375)~40

The average IC50 across multiple studies is approximately 31.4 µM, indicating a moderate potency against these malignancies .

Case Studies

  • Melanoma Model :
    • In A375 melanoma cells, treatment with this compound resulted in a marked reduction in cell viability and increased apoptosis. Flow cytometry analysis revealed significant sub-G1 DNA content indicative of apoptotic cells after treatment .
  • Lung Cancer :
    • In a study involving various lung cancer cell lines, this compound was shown to reduce cell viability effectively, with combination treatments revealing synergistic effects when paired with paclitaxel but not with cisplatin or gemcitabine .
  • Human Embryonic Stem Cells :
    • Research indicated that this compound could decrease proliferation in tumorigenic human embryonic stem cells while promoting apoptosis, suggesting potential applications in cancer prevention strategies .

Research Findings

The following findings summarize key research outcomes regarding this compound:

  • Apoptosis Induction : Significant apoptosis was observed in multiple tested cell lines (A375, MDA-MB-231) following treatment with this compound at concentrations around 40 µM for 24 hours .
  • E2F4 Dependency : The apoptotic response to this compound was partially dependent on E2F4; E2F4-null mouse embryonic fibroblasts exhibited reduced sensitivity compared to wild-type counterparts .
  • Synergistic Effects : While this compound showed limited synergy with some chemotherapeutics, it effectively enhanced the cytotoxicity of paclitaxel, potentially due to its effects on E2F-mediated pathways .

属性

IUPAC Name

7-[(4-ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNZBLNMIJNBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HLM006474
Reactant of Route 2
HLM006474
Reactant of Route 3
HLM006474
Reactant of Route 4
HLM006474
Reactant of Route 5
HLM006474
Reactant of Route 6
HLM006474

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。